molecular formula C15H21ClN2O6S2 B2497709 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448064-10-5

2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2497709
CAS No.: 1448064-10-5
M. Wt: 424.91
InChI Key: MEPOEQVCKUVHHU-UHFFFAOYSA-N
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Description

2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1448064-10-5) is a synthetic organic compound with a molecular formula of C15H21ClN2O6S2 and a molecular weight of 424.9 g/mol . Its structure features a piperidine core that is strategically functionalized with two distinct sulfonyl groups. One sulfonyl group is linked to a 3-chloro-4-methoxybenzene ring, while the other is part of an N-methylacetamide chain, creating a complex and versatile molecular scaffold . Compounds incorporating piperidine and sulfonamide motifs are of significant interest in medicinal chemistry and chemical biology research. The piperidine ring is a common pharmacophore found in molecules that interact with various enzymes and biological targets . Similarly, the sulfonamide functional group is a key element in many potent inhibitors, particularly those designed to target enzyme active sites . Research into structurally related aryl sulfoxide and sulfonamide compounds has demonstrated their potential as inhibitors for important enzymes such as monoacylglycerol lipase (MAGL), a key regulator of endocannabinoid signaling . Other piperidine-sulfonamide hybrids have shown potent and selective inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are investigated as targets for conditions like glaucoma, epilepsy, and hypoxic tumors . This reagent serves as a valuable building block or reference standard for researchers exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors and receptor modulators . It is ideal for constructing compound libraries aimed at discovering new therapeutic agents for a range of diseases, including metabolic disorders, inflammation, and cancer . This product is strictly for research purposes and is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O6S2/c1-17-15(19)10-25(20,21)11-5-7-18(8-6-11)26(22,23)12-3-4-14(24-2)13(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPOEQVCKUVHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide represents a novel class of sulfonamide derivatives that exhibit significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₈ClN₃O₄S₂
  • Molecular Weight : 433.9 g/mol
  • CAS Number : 2034620-01-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Sulfonyl Chloride : The precursor, 3-chloro-4-methoxybenzenesulfonic acid, is reacted with thionyl chloride to produce the sulfonyl chloride.
  • Nucleophilic Substitution : This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.
  • Final Modification : The N-methylacetamide group is introduced through acylation reactions, yielding the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, while the piperidine ring may enhance binding affinity to biological targets.

Antimicrobial Properties

Recent studies have shown that derivatives containing the piperidine and sulfonamide functionalities possess significant antimicrobial activity. For instance:

  • Antifungal Activity : Compounds similar to this sulfonamide derivative have demonstrated effectiveness against Candida auris, with Minimum Inhibitory Concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Antitumor Activity

Research indicates that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle in the S-phase, suggesting potential antitumor properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases, including Alzheimer's and bacterial infections .

Case Studies

  • Study on Antifungal Efficacy :
    • A study evaluated several piperidine derivatives against C. auris, revealing that compounds with similar structures induced cell death through apoptosis mechanisms and disrupted plasma membrane integrity .
  • Antitumor Mechanisms :
    • Research on related compounds indicated that they could effectively target cancerous cells by inducing apoptosis and disrupting cell cycle progression, making them promising candidates for further development in cancer therapy .

Comparative Analysis

PropertyThis compoundRelated Piperidine Derivatives
Molecular Weight 433.9 g/molVaries
Antimicrobial Activity Effective against C. auris (MIC: 0.24 - 0.97 μg/mL)Similar efficacy reported
Antitumor Activity Induces apoptosis and cell cycle arrestConfirmed in multiple studies
Enzyme Inhibition AChE and urease inhibitorsCommon among piperidine derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key Compounds for Comparison:

Compound 6d (): Contains a benzhydrylpiperazine group and sulfamoyl-linked benzene.

W-18 (): A 2-piperidinylidene sulfonamide with 4-nitrophenylethyl and 4-chlorophenyl groups.

N-(1-(4-chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3f) (): Features a 4-chlorophenyl and dimethylphenyl sulfonamide.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (): Dichlorophenyl and pyrazolyl acetamide.

Table 1: Structural and Physical Comparison
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target Compound ~443 3-Cl-4-OCH₃-phenyl, N-methylacetamide Not reported Not specified (structural focus)
6d () ~600 (estimated) Benzhydrylpiperazine, sulfamoylbenzene 132–230 Potential CNS modulation
W-18 () ~407 4-Nitrophenylethyl, 4-chlorophenyl Not reported Opioid receptor analog
3f () ~380 (estimated) 4-Cl-phenyl, dimethylphenyl sulfonamide Not reported Unspecified pharmacological
Compound 402.27 3,4-diCl-phenyl, pyrazolyl acetamide 473–475 Antimicrobial/coordination

Pharmacological and Functional Differences

  • Target Compound vs. W-18 : While both contain sulfonamide-piperidine scaffolds, W-18’s 2-piperidinylidene core and nitrophenylethyl group confer opioid-like activity, contrasting with the target’s 4-piperidinyl and methoxyphenyl groups, which may favor different receptor interactions (e.g., kinase or protease inhibition) .
  • Target vs. Compound : The dichlorophenyl and pyrazolyl groups in enhance antimicrobial activity, whereas the target’s methoxy group may improve metabolic stability .

Physicochemical Properties

  • Hydrogen Bonding : Dual sulfonyl groups in the target compound may improve solubility relative to ’s acetamide, which relies on pyrazolyl interactions .

Q & A

Q. What computational tools predict the compound’s metabolic stability?

  • Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism. Validate with microsomal stability assays (human liver microsomes + NADPH) and UPLC-QTOF analysis for metabolite ID .

Q. How does the sulfonamide group influence pharmacokinetic properties?

  • Methodological Answer : Sulfonamides enhance solubility (via H-bonding) but may reduce permeability. Quantify logD (octanol/water) at pH 7.4 and correlate with in vivo PK (e.g., rat IV/PO studies). Modify substituents (e.g., methoxy groups) to balance solubility and BBB penetration .

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